(S)-1-Boc-3-氟代吡咯烷

描述

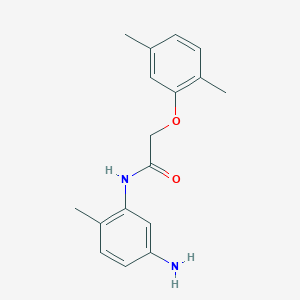

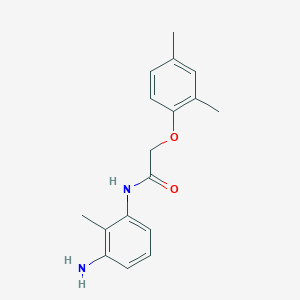

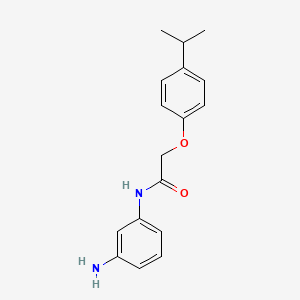

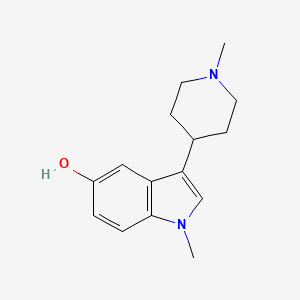

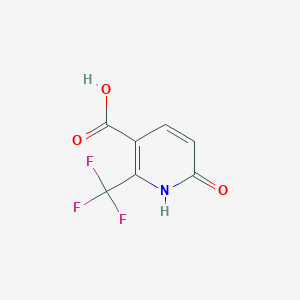

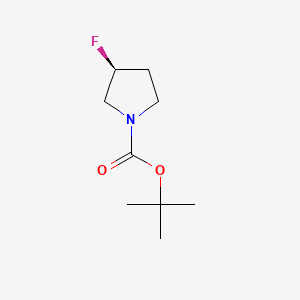

(S)-1-Boc-3-fluoropyrrolidine is a compound of interest in medicinal chemistry due to its potential use as a building block for various pharmaceutical agents. The compound features a fluorinated pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis to protect amines.

Synthesis Analysis

The synthesis of related 4-fluoropyrrolidine derivatives has been demonstrated through the double fluorination of N-protected 4-hydroxyproline using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). This method yields N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which can be further converted into various intermediates such as carboxamides and carbonitriles with high efficiency. The crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride is highlighted for its high yield and ease of isolation as an enantiomerically pure compound .

Molecular Structure Analysis

The absolute configuration of a related compound, N-CBZ-3-fluoropyrrolidine-3-methanol, was determined using vibrational circular dichroism and confirmed by chemical synthesis. The stereochemistry was further validated by converting the compound to its Boc-protected derivative and comparing it with known diastereomers through X-ray diffraction studies . This approach underscores the importance of stereochemical analysis in the synthesis of fluoropyrrolidine derivatives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluoropyrrolidine derivatives include double fluorination, protection and deprotection of functional groups, oxidation, and amide formation. The conversion of 4-fluoropyrrolidine-2-carbonyl fluorides into various intermediates demonstrates the versatility of these compounds in synthetic chemistry. The ability to obtain enantiomerically pure compounds through crystallization is particularly valuable for the development of chiral pharmaceuticals .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Boc-3-fluoropyrrolidine are not detailed in the provided papers, the properties of similar fluoropyrrolidine derivatives can be inferred. These compounds are likely to have high chemical stability due to the presence of the fluorine atom, which can enhance the metabolic stability of pharmaceuticals. The Boc protecting group is known for its stability under acidic conditions and its ease of removal under mild basic conditions, making it a practical choice for peptide synthesis .

科学研究应用

药物化学中的合成构件

(S)-1-Boc-3-氟代吡咯烷因其作为氟化药物化合物合成中的双功能构件而受到认可。一个值得注意的合成途径涉及N-Boc-3-亚甲基吡咯烷的区域选择性溴氟化,强调了该化合物在创建结构复杂且具有生物活性的分子中的用途(Verniest等人,2010年)。

立体选择性合成

该化合物的角色延伸到立体选择性合成,其中其氟胺化导致反式或顺式3-氟代吡咯烷。这个过程受烯烃前体几何形状的影响,N-甲苯磺酰或N-Boc亲核试剂的使用有助于控制立体选择性,尽管它引入了竞争性氟脱硅基化等挑战(Combettes等人,2012年)。

绝对构型的测定

该化合物在立体化学研究中也发挥着至关重要的作用。例如,N-CBZ-3-氟代吡咯烷-3-甲醇对映体的绝对构型是使用振动圆二色性确定的。这项研究涉及化学合成过程,其中CBZ保护基团被Boc交换,然后进行几个反应步骤,展示了该化合物在高级立体化学分析中的用途(Procopiou等人,2016年)。

动力学拆分和选择性氧化

另一个应用涉及受N-Boc保护的化合物的动力学拆分,如3-羟基-2-羟甲基-3-甲基吡咯烷的合成中所见。该过程利用了荧光假单胞菌脂肪酶的催化能力,并涉及选择性氧化,突出了该化合物在对映选择性合成中的作用(Haddad和Larchevéque,2005年)。

在二肽基肽酶-IV抑制剂合成中的应用

该化合物还有助于研究二肽基肽酶-IV (DPP-IV) 抑制剂类似物的代谢激活,其中其氟代吡咯烷部分经历代谢激活。这项研究提供了对生物激活机制和氟代吡咯烷环在形成化学反应性中间体中的作用的见解(Xu等人,2004年)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594010 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-fluoropyrrolidine | |

CAS RN |

479253-00-4 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479253-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。